![molecular formula C9H7NO2 B1625063 4-Methylbenzoyl isocyanate CAS No. 5843-46-9](/img/structure/B1625063.png)
4-Methylbenzoyl isocyanate
Overview
Description
4-Methylbenzoyl isocyanate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with a methyl group at the para position. This compound is used as a building block in organic synthesis and has applications in various fields, including the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzoyl isocyanate can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of 4-methylbenzoyl chloride with phosgene in the presence of a base.
Non-Phosgene Methods: These methods are developed to avoid the use of toxic phosgene. Another approach is the thermal decomposition of carbamates formed from nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.
Industrial Production Methods
Industrial production of this compound often relies on the phosgene method due to its efficiency and high yield. non-phosgene methods are gaining attention due to environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzoyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-methylbenzoic acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Aminolysis: Primary or secondary amines, typically under mild conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst such as a base or acid.
Major Products
Hydrolysis: 4-Methylbenzoic acid.
Aminolysis: 4-Methylbenzoyl urea.
Alcoholysis: 4-Methylbenzoyl carbamate.
Scientific Research Applications
Scientific Research Applications
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Polyurethane Production
- Rigid and Flexible Foams : 4-MBIC is extensively used in the production of both rigid and flexible polyurethane foams. These foams are vital in construction for insulation and in consumer products like furniture and bedding due to their excellent thermal and mechanical properties.
- Adhesives and Coatings : The compound serves as a key ingredient in high-performance adhesives and coatings, which require durability and resistance to environmental factors. Polyurethane coatings are particularly valued for their mechanical strength and resistance to chemicals and abrasion.
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Biomedical Applications
- Drug Delivery Systems : Research has explored the use of polyurethanes derived from 4-MBIC in drug delivery systems. These materials can be engineered for controlled release, enhancing therapeutic efficacy while minimizing side effects.
- Tissue Engineering : The biocompatibility of polyurethanes makes them suitable for tissue engineering applications, where they can be used as scaffolds for cell growth.
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Environmental Applications
- Water Treatment : 4-MBIC-based polymers have been investigated for their potential in water treatment processes, specifically in the removal of pollutants through adsorption mechanisms.
Case Study 1: Polyurethane Foams in Construction
A study conducted by researchers at a leading materials science institute demonstrated that rigid polyurethane foams incorporating 4-MBIC exhibited superior thermal insulation properties compared to traditional materials. The foams were tested under various temperature conditions, showing a significant reduction in heat transfer, making them ideal for energy-efficient building designs.
Case Study 2: Drug Delivery Systems
In a collaborative research project between pharmaceutical companies and universities, polyurethanes synthesized from 4-MBIC were utilized to create nanoparticles for targeted drug delivery. The study found that these nanoparticles could encapsulate hydrophobic drugs effectively, improving bioavailability and providing sustained release profiles over extended periods.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Construction | Rigid Foams | Excellent thermal insulation |
Consumer Products | Flexible Foams | Comfort and durability in furniture |
Biomedical Engineering | Drug Delivery Systems | Controlled release and enhanced efficacy |
Environmental Science | Water Treatment | Effective pollutant removal |
Mechanism of Action
The mechanism of action of 4-methylbenzoyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, ureas, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl isocyanate: Similar structure with a methoxy group instead of a methyl group.
Benzyl isocyanate: Lacks the methyl substitution on the benzene ring.
4-Fluorobenzyl isocyanate: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Methylbenzoyl isocyanate is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This substitution can affect the compound’s boiling point, density, and reactivity compared to its analogs .
Biological Activity
4-Methylbenzoyl isocyanate (C9H9NO) is an organic compound belonging to the isocyanate family. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound is characterized by its isocyanate functional group (-N=C=O) attached to a methyl-substituted benzoyl moiety. Its chemical structure can be represented as follows:
1. Toxicological Profile
Research indicates that compounds within the isocyanate family, including this compound, can induce various health effects. These compounds are known for their potential to cause respiratory sensitization and allergic reactions, including asthma and dermatitis. A review highlighted that diisocyanates are associated with significant occupational health risks due to their allergenic properties .
Table 1: Toxicological Effects of Isocyanates
The biological activity of this compound primarily stems from its ability to react with proteins, leading to the formation of protein adducts. These adducts can trigger immune responses that may result in sensitization. The mechanism involves the covalent modification of amino acids in proteins, which alters their structure and function, potentially leading to adverse health effects .
3. Case Studies
Several studies have investigated the effects of exposure to isocyanates in occupational settings:
- Occupational Exposure Study : A study involving workers exposed to diisocyanates found a significant correlation between exposure levels and the incidence of respiratory disorders. Biomonitoring revealed elevated levels of specific biomarkers associated with isocyanate exposure .
- Animal Studies : Inhalation studies conducted on rats exposed to high concentrations of methylenediphenyl diisocyanate (MDI) demonstrated histopathological changes in lung tissues, indicating potential carcinogenic effects .
Safety and Regulatory Considerations
Due to the hazardous nature of isocyanates, including this compound, regulatory bodies have established guidelines for handling these compounds in industrial settings. The American Conference of Governmental Industrial Hygienists (ACGIH) and the Occupational Safety and Health Administration (OSHA) provide exposure limits to minimize health risks associated with these chemicals.
Properties
IUPAC Name |
4-methylbenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXSSVGXIJYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462918 | |
Record name | 4-METHYL-BENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-46-9 | |
Record name | 4-METHYL-BENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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